5-Bromo-2-methyloxazole-4-carboxylic acid

描述

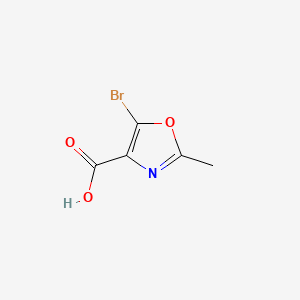

5-Bromo-2-methyloxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₄BrNO₃ and a molecular weight of 205.99 g/mol . It is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position of the oxazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyloxazole-4-carboxylic acid typically involves the bromination of 2-methyloxazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale bromination reactions with stringent control over reaction parameters to ensure high yield and purity .

化学反应分析

Types of Reactions

5-Bromo-2-methyloxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

科学研究应用

5-Bromo-2-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

作用机制

The mechanism of action of 5-Bromo-2-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

相似化合物的比较

Similar Compounds

2-Bromo-5-methyloxazole-4-carboxylic acid: Similar in structure but with the bromine and methyl groups at different positions.

4-Methyloxazole-5-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

5-Bromo-2-methyloxazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in various synthetic and research applications.

生物活性

5-Bromo-2-methyloxazole-4-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN\O, with a molecular weight of approximately 205.99 g/mol. The compound features a bromine atom at the 5-position and a carboxylic acid group at the 4-position of the oxazole ring, contributing to its unique chemical reactivity.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of tubulin polymerization. This mechanism is crucial for disrupting cell division, making it a candidate for cancer therapy. Inhibition of tubulin can lead to cell cycle arrest, which has been documented in various cancer cell lines.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound against different cancer cell lines. For example, derivatives of this compound have shown promising results in inducing apoptosis and inhibiting tumor growth in preclinical models.

Table 1: Summary of Antiproliferative Studies

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| A | MCF-7 | 10 | 70% inhibition of growth |

| B | HeLa | 15 | Induction of apoptosis |

| C | A549 | 20 | Cell cycle arrest at G2/M phase |

Case Studies

- Study on MCF-7 Cells : In a study conducted on MCF-7 breast cancer cells, treatment with this compound at a concentration of 10 µM resulted in a significant reduction in cell viability, indicating strong antiproliferative activity. The study also reported morphological changes consistent with apoptosis.

- HeLa Cell Line Investigation : Another study focused on HeLa cervical cancer cells, where exposure to the compound at 15 µM led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins. This suggests that the compound may activate apoptotic pathways effectively.

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-Bromooxazole-4-carboxylic acid | Bromine at C-2, carboxylic acid at C-4 | Moderate antiproliferative activity |

| Ethyl 2-bromothiazole-5-carboxylate | Sulfur atom instead of oxygen | Lower binding affinity to tubulin |

| Methyl 2-bromothiazole-5-carboxylate | Methyl ester group | Reduced solubility |

The presence of bromine and the specific positioning of functional groups in this compound enhance its reactivity and selectivity towards biological targets compared to its analogs.

常见问题

Q. Basic: What are the common synthetic routes for 5-bromo-2-methyloxazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of oxazole derivatives like this compound often involves cyclization reactions. For example, the Bischler-Napieralski reaction, which uses dehydrating agents (e.g., POCl₃) to cyclize acylated amino precursors, is a viable route . Optimization includes adjusting temperature (e.g., reflux in anhydrous conditions) and catalyst stoichiometry. Purity of intermediates, monitored via TLC or HPLC, is critical to minimize side products. Evidence from analogous oxazole syntheses suggests that bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) in DMF under controlled light exposure .

Q. Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

Key techniques include:

- Single-crystal X-ray diffraction : Provides definitive structural confirmation, as demonstrated for related brominated heterocycles .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with ppm-level accuracy, as shown in studies of similar oxazole derivatives .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C2, bromo at C5). Coupling patterns in 2D experiments (COSY, HSQC) resolve overlapping signals .

- HPLC with UV/Vis detection : Quantifies purity (>97% as per industrial standards) and detects trace impurities .

Q. Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture or light, as brominated heterocycles are prone to decomposition via radical pathways. Evidence from boronic acid analogs recommends strict temperature control (0–6°C) for bromo-substituted compounds to suppress debromination .

Q. Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Contradictions often arise from solvent effects, impurities, or instrumentation variability. To address this:

Cross-validate spectra across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .

Reproduce synthesis using literature protocols to isolate pure samples for comparison .

Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and compare with experimental data .

Consult structural databases (e.g., Cambridge Structural Database) for crystallographic benchmarks .

Q. Advanced: What mechanistic studies are recommended to elucidate the bromination regioselectivity in this oxazole system?

Methodological Answer:

Regioselectivity at C5 is influenced by electron-donating methyl groups (C2) and the oxazole ring’s aromaticity. Methodological approaches include:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- DFT-based transition state modeling : Calculate activation energies for bromination at competing positions (C4 vs. C5) .

- Substituent variation : Synthesize analogs (e.g., 2-ethyl or 2-fluoro) to assess electronic/steric effects on bromination .

Q. Advanced: How can computational modeling enhance the design of derivatives based on this scaffold?

Methodological Answer:

- Docking studies : Screen derivatives against target proteins (e.g., enzymes) to predict binding affinities.

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent properties (e.g., Hammett σ values) with bioactivity data.

- Molecular dynamics (MD) simulations : Assess stability of proposed derivatives in aqueous or lipid environments .

Q. Advanced: What strategies mitigate low yields in coupling reactions involving this carboxylic acid?

Methodological Answer:

- Activation of the carboxylic acid : Use EDCI/HOBt or DCC to form active esters before coupling .

- Optimize solvent polarity : Switch from THF to DMF to improve solubility of intermediates.

- Protect reactive sites : Temporarily protect the oxazole nitrogen with Boc groups to prevent side reactions .

Q. Basic: What safety precautions are advised when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD50 in rodents) for risk assessment .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. Advanced: How can researchers interpret ambiguous spectral peaks (e.g., in HRMS or NMR) for this compound?

Methodological Answer:

- HRMS isotope pattern analysis : Compare observed vs. theoretical isotopic distributions for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) to confirm molecular ion identity .

- NOESY experiments : Resolve spatial proximity of protons (e.g., methyl and bromo groups) to assign stereochemistry .

- Dynamic NMR : Detect slow conformational exchanges (e.g., rotamers) by varying temperature during acquisition .

Q. Advanced: What interdisciplinary approaches can expand the applications of this compound?

Methodological Answer:

- Materials science : Incorporate into metal-organic frameworks (MOFs) via carboxylate coordination, leveraging its rigid heterocyclic core .

- Medicinal chemistry : Use as a bioisostere for pyridine or thiazole in drug design, guided by comparative pharmacokinetic studies .

- Catalysis : Explore its use as a ligand in transition-metal complexes for cross-coupling reactions .

属性

IUPAC Name |

5-bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSCBFBGIQPIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672017 | |

| Record name | 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209573-86-3 | |

| Record name | 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。